Methyl 5-methyl-1,3-oxazolidine-5-carboxylate
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Overview
Description
Methyl 5-methyl-1,3-oxazolidine-5-carboxylate is a heterocyclic compound with the molecular formula C6H11NO3 It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-1,3-oxazolidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 2-amino-2-methyl-1-propanol with methyl chloroformate in the presence of a base such as triethylamine can yield the desired oxazolidine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as transition metals, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, and various substituted oxazolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-methyl-1,3-oxazolidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of methyl 5-methyl-1,3-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups.
Oxazoles: Similar in structure but contain a double bond and different heteroatoms.
Isoxazolidines: These compounds have a similar ring structure but with different substituents.
Uniqueness
Methyl 5-methyl-1,3-oxazolidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds .
Biological Activity
Methyl 5-methyl-1,3-oxazolidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the oxazolidine family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is C6H11NO3, and it typically appears as a white crystalline solid. The compound's structure allows for various interactions with biological macromolecules, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Exhibited significant growth inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed moderate susceptibility with an MIC of 64 µg/mL.
These findings suggest its potential use as an antimicrobial agent in treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colon) | 15.2 | Induction of apoptosis |
MDA-MB-231 (Breast) | 12.7 | Cell cycle arrest |
A549 (Lung) | 18.4 | Inhibition of cell proliferation |
The mechanism appears to involve the activation of caspase pathways and modulation of apoptosis-related proteins such as Bcl-2 and Bax.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Binding : It may bind to specific receptors, modulating signaling pathways associated with cell growth and survival.
- DNA Interaction : Preliminary studies suggest that it can intercalate into DNA, affecting replication and transcription processes.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Anticancer Efficacy in Animal Models
In a study involving mice implanted with HCT116 tumors, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.
Case Study 2: Synergistic Effects with Antibiotics
A combination therapy study indicated that this compound enhances the efficacy of standard antibiotics against resistant strains of Staphylococcus aureus. This suggests its potential role in overcoming antibiotic resistance.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound:
- Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity, facilitating further biological evaluations.
- Structure–Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that enhance activity against specific targets while minimizing side effects.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 5-methyl-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9-2)3-7-4-10-6/h7H,3-4H2,1-2H3 |
InChI Key |
JECBRRDEUANINS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCO1)C(=O)OC |
Origin of Product |
United States |
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